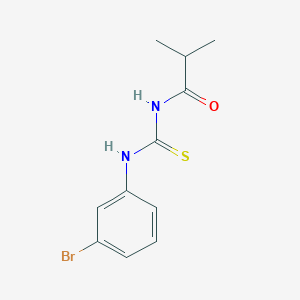![molecular formula C10H7Br2N5O2 B254737 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one, also known as Br-DHTT, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazine derivative that exhibits unique chemical properties and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one involves the formation of a complex between the compound and the metal ion of interest. This complex formation leads to a change in the electronic properties of the compound, resulting in a shift in its fluorescence emission spectrum. The specific mechanism of complex formation varies depending on the metal ion being detected.
Biochemical and Physiological Effects:
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at the concentrations typically used in research studies. This makes it a useful tool for studying the behavior and interactions of metal ions in biological systems without introducing any unwanted effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one in lab experiments is its high sensitivity and selectivity for certain metal ions. This allows for the detection and quantification of these ions in complex biological and environmental samples with high accuracy and precision. However, one limitation of using 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for the use of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one in scientific research. One area of interest is its application in the development of new diagnostic tools for the detection of metal ion imbalances in disease states. Another potential direction is its use as a tool for studying the interactions between metal ions and proteins, which could lead to new insights into protein function and regulation. Additionally, there is potential for the development of new fluorescent probes based on the structure of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one that exhibit improved properties for specific applications.
Méthodes De Synthèse
The synthesis of 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one involves the reaction of 3,5-dibromo-2,4-dihydroxycyclohexa-2,5-dienone with hydrazine hydrate and triethylorthoformate. The resulting product is then treated with 2,4,6-trichloro-1,3,5-triazine to yield 5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one. This method of synthesis is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence emission in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
Propriétés
Nom du produit |
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one |
|---|---|
Formule moléculaire |
C10H7Br2N5O2 |
Poids moléculaire |
389 g/mol |
Nom IUPAC |
5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H7Br2N5O2/c11-6-1-5(9(18)7(12)2-6)3-13-16-8-4-14-17-10(19)15-8/h1-4,13H,(H2,15,16,17,19)/b5-3- |
Clé InChI |
VBJHBOWAWZRCCF-HYXAFXHYSA-N |
SMILES isomérique |
C\1=C(C=C(C(=O)/C1=C\NNC2=NC(=O)NN=C2)Br)Br |
SMILES |
C1=C(C=C(C(=O)C1=CNNC2=NC(=O)NN=C2)Br)Br |
SMILES canonique |
C1=C(C=C(C(=O)C1=CNNC2=NC(=O)NN=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)